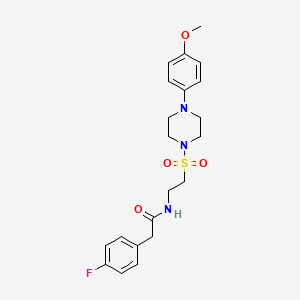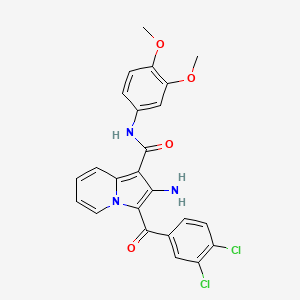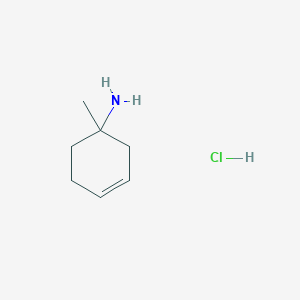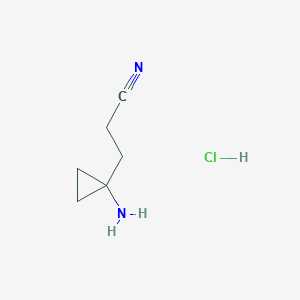
tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate (CAS No. 1956318-53-8) is a chemical compound that has attracted significant attention in various fields of research and industry. It has a molecular formula of C10H13FN2O3 and a molecular weight of 228.22 .
Synthesis Analysis
While specific synthesis methods for tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate were not found, it’s worth noting that derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Physical And Chemical Properties Analysis
Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate has a molecular formula of C10H13FN2O3 and a molecular weight of 228.22 . Other specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives are recognized for their diverse pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, arteriosclerosis treatment, antiviral activities, and more (Ferreira & Kaiser, 2012). The exploration of pyrazine derivatives has expanded, with significant research focusing on their applications as inhibitors of protein kinases, applicable as antiproliferatives, and inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).
Pyrazine Derivatives in Food Science
In the food industry, pyrazines are valued for their role in imparting baking, roasted, and nutty flavors. Strategies to control the generation of pyrazines through the Maillard reaction are crucial for enhancing desired flavors while minimizing undesirable by-products (Yu et al., 2021).
Environmental and Material Applications
The breakdown of polyfluoroalkyl substances (PFAS), including tert-butyl derivatives, has significant environmental implications. Research into the microbial degradation and transformation of these compounds helps understand their environmental fate and potential for remediation (Liu & Mejia Avendaño, 2013).
Synthesis and Chemical Properties
Pyrazine and its derivatives are pivotal in synthetic chemistry, serving as key intermediates in the synthesis of complex molecules. Their diverse reactivity and structural versatility make them valuable for constructing novel compounds with potential therapeutic applications (Huigens et al., 2022).
Orientations Futures
While specific future directions for tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate were not found in the search results, it’s known that the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests that research into piperazine derivatives like tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate could continue to be a fruitful area of study.
Propriétés
IUPAC Name |
tert-butyl 5-(fluoromethoxy)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(14)7-4-13-8(5-12-7)15-6-11/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVYLLOSFCCRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=N1)OCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2595415.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2595420.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)
![4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2595425.png)





![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2595435.png)
![N-(2,4-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2595436.png)
![4-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2595438.png)